Methods of Synthesis
The synthesis of 27-Hydroxyavermectin typically involves several steps, often starting from abamectin or its precursors. A common synthetic route includes:
These methods highlight the complexity and precision required in synthesizing this compound, which is crucial for maintaining its biological activity.
Molecular Structure
The molecular structure of 27-Hydroxyavermectin consists of a large macrolide ring with multiple hydroxyl groups and other functional groups that contribute to its biological activity. The specific structural characteristics include:
The detailed analysis of the molecular structure can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Chemical Reactions Involving 27-Hydroxyavermectin
27-Hydroxyavermectin participates in various chemical reactions that modify its structure for enhanced biological activity or altered pharmacokinetics. Key reactions include:
These reactions are essential for developing new derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism by which 27-Hydroxyavermectin exerts its effects primarily involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to hyperpolarization of neuronal membranes, resulting in paralysis and death of the target organism. Additionally, it may also interact with gamma-aminobutyric acid receptors, further enhancing its inhibitory effects on neuronal activity .
This dual action makes it highly effective against a broad spectrum of parasitic organisms, including nematodes and arthropods.
Physical and Chemical Properties
Key physical and chemical properties of 27-Hydroxyavermectin include:
These properties are crucial for formulating effective pharmaceutical preparations.
Scientific Applications
27-Hydroxyavermectin has several important applications:
27-Hydroxyavermectin is a hydroxylated derivative within the avermectin family, characterized by a 16-membered macrocyclic lactone backbone fused to a benzofuran-spiroketal system and a disaccharide unit at C13 (specifically L-oleandrose). The defining structural feature is the hydroxyl group (-OH) at the C27 position. This carbon resides on the sec-butyl substituent attached to C25 of the macrocyclic ring (Figure 1) [1] [4] [9].
Avermectins possess multiple chiral centers, and 27-Hydroxyavermectin retains the complex stereochemistry of its parent compounds. The absolute configuration at C25 is typically S (derived from L-isoleucine biosynthesis), meaning the C27 hydroxyl group occupies a specific spatial orientation relative to the macrocycle [3] [6] [9]. This stereochemistry significantly influences its three-dimensional conformation, intermolecular interactions, and biological activity by altering the molecule's hydrogen-bonding capacity and electronic properties at the periphery of the macrocyclic core. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly (^{13}\text{C})-NMR and (^{1}\text{H})-NMR, confirm the site of hydroxylation and the stereochemical integrity of the chiral centers [1] [8].
Table 1: Key Structural Features of 27-Hydroxyavermectin
Feature | Description | Significance |
---|---|---|
Core Structure | 16-membered macrocyclic lactone ring with benzofuran-spiroketal system | Defines the avermectin class; essential for target binding |
C13 Substituent | Disaccharide (L-oleandrose) | Modifies solubility, bioavailability, and potency |
C25 Substituent | sec-Butyl group (-CH(CH₃)CH₂CH₃) | Site of variation between homologs (e.g., B1a vs B1b) |
C27 Modification | Hydroxylation (-OH replaces -H) | Increases polarity; alters electronic properties and hydrogen bonding capacity |
Stereochemistry (C25) | S configuration | Determines spatial orientation of C27-OH; critical for intermolecular interactions |
27-Hydroxyavermectin is structurally differentiated from its parent avermectins primarily at the C25 side chain. Avermectin B1a features an isopropyl group (-CH(CH₃)₂) at C25, while avermectin B1b, the minor homolog, possesses a sec-butyl group (-CH(CH₃)CH₂CH₃). 27-Hydroxyavermectin is derived from the B1b scaffold via enzymatic or synthetic hydroxylation specifically at the terminal methyl (C27) of this sec-butyl chain [4] [6] [9].
This hydroxylation profoundly impacts molecular properties:
Table 2: Structural Comparison of 27-Hydroxyavermectin with Key Parent Compounds
Compound | C25 Substituent | C27 Modification | Key Physicochemical Differences |
---|---|---|---|
Avermectin B1a | Isopropyl (-CH(CH₃)₂) | -H | Highest lipophilicity; reference standard for many avermectin activities |
Avermectin B1b | sec-Butyl (-CH(CH₃)CH₂CH₃) | -H | Slightly lower lipophilicity than B1a; minor natural component |
Ivermectin (22,23-Dihydro B1a/B1b) | Hydrogenated B1a/B1b | -H | Reduced C22-C23 double bond; improved stability & safety profile; mixture (~80% B1a, ~20% B1b) [9] |
27-Hydroxyavermectin | sec-Butyl (-CH(CH₃)CH₂CH₃) | -OH | Significantly increased polarity and H-bonding capacity relative to B1b; potentially altered target affinity |
The introduction of the C27 hydroxyl group dominantly dictates the physicochemical profile of 27-Hydroxyavermectin relative to its non-hydroxylated parents.
Solubility: Like all avermectins, 27-Hydroxyavermectin exhibits very low intrinsic solubility in water due to its large, hydrophobic macrocyclic core and lipophilic side chains. However, the C27 hydroxyl group confers a measurable increase in water solubility compared to avermectin B1b and particularly B1a. This is attributed to enhanced hydrogen bonding with water molecules. Solubility remains highly dependent on pH and the presence of organic solvents or surfactants. It shows improved solubility in polar organic solvents (e.g., ethanol, methanol, ethyl acetate) compared to the parent compounds [1] [4] [7]. Formulation strategies like solid nanodispersions significantly enhance its apparent solubility and dissolution rate by reducing particle size to the nanoscale (188 nm demonstrated in one study) and increasing surface area, overcoming limitations posed by its crystalline nature [8].
Stability:
Table 3: Key Physicochemical Properties and Stability Profile of 27-Hydroxyavermectin
Property | Characteristics | Comparison to Parent Avermectins | Stabilization Strategies |
---|---|---|---|
Water Solubility | Very low intrinsic solubility; slightly higher than B1b/B1a due to C27-OH; highly formulation-dependent | Higher than B1b/B1a; Lower than many ionic compounds | Nanodispersions, surfactants (e.g., MRES, polycarboxylate), co-solvents (e.g., ethanol) [8] |
Organic Solubility | Soluble in ethanol, chloroform, ethyl acetate, methanol; good solubility in ethyl acetate used in formulations | Similar to parent avermectins | -- |
Log P (Estimated) | Lower than avermectin B1b (~4.5-5.0) and ivermectin (~3.2); likely between 2.5-3.5 | Reduced lipophilicity vs B1b & Ivermectin | -- |
Acidic Stability | Poor; rapid degradation at pH < 3 (glycosidic cleavage, ketal hydrolysis) | Similar instability profile to ivermectin and other avermectins [7] [9] | Enteric coating, microencapsulation, avoid low pH solutions |
Photostability | Poor (UV sensitive); comparable to parent avermectins without stabilization | Similar photolability to avermectin B1 & ivermectin | Solid nanodispersions + UV absorbers (e.g., UV 329) [8]; opaque packaging |
Thermal/Solid-State | Stability dependent on polymorphic form and formulation; amorphous forms metastable but higher energy | Polymorphism common across avermectin class [5] | Lyophilization with stabilizers (e.g., sucrose, PVP); controlled humidity storage [8] |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2